molecular formula C6H12ClNO B2661977 2-Azabicyclo[2.1.1]hexan-4-ylmethanol;hydrochloride CAS No. 2306425-76-1

2-Azabicyclo[2.1.1]hexan-4-ylmethanol;hydrochloride

Cat. No.: B2661977
CAS No.: 2306425-76-1
M. Wt: 149.62
InChI Key: USIUAVHILUGSBE-UHFFFAOYSA-N
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Description

“2-Azabicyclo[2.1.1]hexan-4-ylmethanol;hydrochloride” is a chemical compound with the CAS Number: 2306425-76-1 . It has a molecular weight of 149.62 . The IUPAC name for this compound is (2-azabicyclo [2.1.1]hexan-4-yl)methanol hydrochloride .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H11NO.ClH/c8-4-6-1-5(2-6)7-3-6;/h5,7-8H,1-4H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical and Chemical Properties Analysis

“this compound” is a powder . The compound should be stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthetic Methods : Research indicates various methods for synthesizing 2-Azabicyclo[2.1.1]hexane derivatives. For example, Liao et al. (2016) developed a batchwise, multigram preparation of 2-azabicyclo[2.1.1]hexane hydrochloride, using an intramolecular displacement method (Liao et al., 2016). Similarly, Stevens and Kimpe (1996) presented a synthesis method involving imination and reductive cyclization (Stevens & Kimpe, 1996).

  • Building Blocks for Carbapenem Nuclei : The compound 2-Azabicyclo[2.2.0]hexane-3,5-dione, related to 2-Azabicyclo[2.1.1]hexan-4-ylmethanol hydrochloride, has been synthesized and used as a new building block for carbapenem nuclei, an important class in antibiotic synthesis. Katagiri et al. (1985) synthesized this compound via photopyridone formation, highlighting its potential in drug synthesis (Katagiri et al., 1985).

  • Novel Syntheses Techniques : The compound's derivatives have been involved in novel synthesis techniques. For example, Ghorbani et al. (2016) described a synthesis of 1-azabicyclo[3.1.0]hexane-3-ene derivatives via a three-component reaction, showcasing the versatility of these compounds in chemical synthesis (Ghorbani et al., 2016).

  • Transformation to Azetidin-2-ones : Research by Katagiri et al. (1986) showed that 2-Azabicyclo[2.2.0]hexane-3,5-dione and its derivatives could be transformed into azetidin-2-ones. This transformation is significant for producing compounds with potential pharmacological applications (Katagiri et al., 1986).

Potential Pharmacological Applications

  • Treatment of Depression : The compound 3-(6-Chloropyridine-3-yloxymethyl)-2-azabicyclo[3.1.0]hexane hydrochloride (SUVN-911) is a derivative that has shown promise as a treatment for depression. Nirogi et al. (2020) discovered this compound as a potent, selective, and orally active neuronal nicotinic acetylcholine α4β2 receptor antagonist (Nirogi et al., 2020).

  • Nonnarcotic Analgesic Agents : The 1-Aryl-3-azabicyclo[3.1.0]hexanes series, including derivatives of 2-Azabicyclo[2.1.1]hexan-4-ylmethanol, have been explored as nonnarcotic analgesic agents. Epstein et al. (1981) synthesized a series of these compounds, demonstrating their potential in pain management (Epstein et al., 1981).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause harm . The hazard statements associated with it are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Properties

IUPAC Name

2-azabicyclo[2.1.1]hexan-4-ylmethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c8-4-6-1-5(2-6)7-3-6;/h5,7-8H,1-4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USIUAVHILUGSBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(CN2)CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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